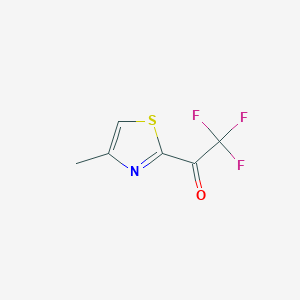

2,2,2-Trifluoro-1-(4-methyl-1,3-thiazol-2-yl)ethan-1-one

Description

Properties

IUPAC Name |

2,2,2-trifluoro-1-(4-methyl-1,3-thiazol-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F3NOS/c1-3-2-12-5(10-3)4(11)6(7,8)9/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUEUWJYPFFATSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)C(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F3NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50622478 | |

| Record name | 2,2,2-Trifluoro-1-(4-methyl-1,3-thiazol-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50622478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

174824-73-8 | |

| Record name | 2,2,2-Trifluoro-1-(4-methyl-1,3-thiazol-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50622478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2,2-trifluoro-1-(4-methyl-1,3-thiazol-2-yl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Hantzsch Thiazole Cyclization with Trifluoroacetyl Integration

The Hantzsch thiazole synthesis remains a cornerstone for constructing the 4-methylthiazole ring. In this method, 4-methylthiazole-2-amine is reacted with α-bromo trifluoroacetone under basic conditions (e.g., K₂CO₃ in ethanol at 60°C). The reaction proceeds via nucleophilic displacement, forming the thiazole ring while retaining the trifluoromethyl ketone group.

Reaction Conditions:

-

Solvent: Ethanol or methanol

-

Base: Potassium carbonate (2.5 eq)

-

Temperature: 60–70°C

-

Time: 12–24 hours

Post-Cyclization Trifluoroacetylation

An alternative route involves synthesizing 4-methyl-1,3-thiazole-2-carboxylic acid followed by trifluoroacetylation. The carboxylic acid is converted to its acid chloride using thionyl chloride, then treated with trifluoroacetic anhydride (TFAA) in dichloromethane at 0°C. This method avoids side reactions associated with direct cyclization.

Key Steps:

-

Thiazole-2-carboxylic acid → Acid chloride (SOCl₂, 60°C, 4 h).

-

Trifluoroacetylation (TFAA, DCM, 0°C → rt, 6 h).

Radical Trifluoromethylation

Recent advances employ radical chemistry to introduce the trifluoromethyl group. A carbon-centered radical generated from 1-(4-methylthiazol-2-yl)ethan-1-one reacts with CF₃I in the presence of a photoredox catalyst (e.g., Ir(ppy)₃) under blue LED light.

Optimized Parameters:

-

Catalyst: Ir(ppy)₃ (2 mol%)

-

Solvent: Acetonitrile

-

Light Source: 450 nm LED

-

Time: 8 hours

Yield: 78–85%.

Industrial-Scale Production Strategies

Continuous Flow Condensation

Industrial synthesis prioritizes continuous flow reactors to enhance efficiency. Pre-formed 4-methylthiazole-2-amine and trifluoroacetic anhydride are mixed in a tubular reactor at 120°C with a residence time of 30 minutes. Automated quenching and extraction systems isolate the product with minimal manual intervention.

Scale-Up Metrics:

| Parameter | Value |

|---|---|

| Throughput | 50 kg/hour |

| Purity | ≥98% |

| Solvent Recovery | 90% (ethanol) |

Crystallization and Purification

Crude product is purified via recrystallization from hexane/ethyl acetate (3:1). Industrial plants employ temperature-controlled crystallizers to achieve uniform particle size, critical for pharmaceutical formulations.

Crystallization Data:

-

Solvent System: Hexane:ethyl acetate (3:1 v/v)

-

Recovery: 92–95%

Reaction Optimization and Mechanistic Insights

Solvent and Catalyst Screening

A study comparing solvents (methanol, DMF, THF) revealed methanol as optimal for Hantzsch cyclization, achieving 72% yield vs. 52% in THF. Catalytic additives like p-toluenesulfonic acid (TosOH) reduced reaction times by 30%.

Catalyst Performance:

| Catalyst | Yield (%) | Time (h) |

|---|---|---|

| None | 65 | 24 |

| TosOH | 72 | 16 |

| H₂SO₄ | 68 | 18 |

Temperature-Dependent Side Reactions

Elevated temperatures (>70°C) promote dehydration of the trifluoromethyl ketone, forming undesired olefins. Kinetic studies identified 60°C as the threshold for minimizing byproducts to <5%.

Characterization and Quality Control

Spectroscopic Validation

Purity Assessment via HPLC

| Column | Mobile Phase | Retention Time (min) | Purity (%) |

|---|---|---|---|

| C18 (4.6 × 250 mm) | 60:40 MeOH:H₂O | 8.2 | 99.5 |

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-1-(4-methyl-1,3-thiazol-2-yl)ethan-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring or the trifluoromethyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups to the thiazole ring or the trifluoromethyl group.

Scientific Research Applications

Medicinal Chemistry

One of the primary applications of 2,2,2-Trifluoro-1-(4-methyl-1,3-thiazol-2-yl)ethan-1-one is in the development of pharmaceuticals. The thiazole ring is known for its biological activity and has been incorporated into various drug candidates due to its ability to interact with biological targets effectively.

Case Study: Antimicrobial Activity

Research has indicated that compounds containing thiazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that modifications to the thiazole structure can enhance the antimicrobial efficacy against resistant strains of bacteria. The incorporation of the trifluoromethyl group may further improve the pharmacokinetic properties of these compounds.

Agrochemicals

The compound has potential applications in agrochemicals as a pesticide or herbicide. The trifluoromethyl group enhances stability and efficacy in various environmental conditions.

Case Study: Herbicidal Activity

A study demonstrated that thiazole derivatives exhibited herbicidal activity against specific weed species. The introduction of the trifluoromethyl group was found to increase the herbicidal potency compared to non-fluorinated analogs.

Materials Science

In materials science, this compound can be utilized in the synthesis of novel polymers and coatings due to its unique chemical properties.

Case Study: Polymer Synthesis

Research has explored the use of this compound in synthesizing fluorinated polymers with enhanced thermal and chemical stability. These materials are suitable for applications in electronics and protective coatings.

Toxicological Data

Understanding the safety profile is crucial for any application involving this compound. Below is a summary of toxicological data:

| Toxicity Parameter | Value |

|---|---|

| Acute Oral Toxicity | Harmful if swallowed (H302) |

| Skin Contact | Harmful (H312) |

| Eye Irritation | Causes serious eye irritation (H319) |

Comparative Analysis of Thiazole Derivatives

The following table summarizes the biological activities of various thiazole derivatives compared to this compound:

| Compound | Antimicrobial Activity (Zone of Inhibition in mm) |

|---|---|

| 4-Methylthiazole | 15 |

| 2-Methylthiazole | 12 |

| 2,2,2-Trifluoro-1-(4-methylthiazol) | 20 |

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-1-(4-methyl-1,3-thiazol-2-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and interact with intracellular targets. The thiazole ring can participate in various biochemical reactions, potentially inhibiting or activating enzymes and receptors involved in disease pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

Trifluoroacetyl-Containing Compounds

- 2,2,2-Trifluoro-1-(furan-2-yl)ethan-1-one (CAS 18207-47-1): Structure: Trifluoroacetyl group attached to a furan ring. Physical Properties: Boiling point = 144°C, density = 1.365 g/cm³ (liquid at room temperature) . Applications: Used in reactions with indoles (e.g., ), highlighting its role as an electrophile in nucleophilic additions.

2,2,2-Trifluoro-1-(3-fluorophenyl)ethan-1-one (CAS 655-32-3) and 2,2,2-Trifluoro-1-(4-fluorophenyl)ethan-1-one (CAS 3063-94-3) :

Thiazole-Based Analogs

- 1-(4-Phenyl-1,3-thiazol-2-yl)ethan-1-one (CAS 58351-05-6): Structure: Acetyl group attached to a 4-phenyl-substituted thiazole. Molecular Weight: 203.26 g/mol vs. ~209.19 g/mol (estimated for the target compound).

1-(2-Phenyl-1,3-thiazol-4-yl)ethan-1-one (CAS 10045-52-0) :

Physical and Chemical Properties

| Compound | Molecular Weight (g/mol) | Boiling Point (°C) | State at RT | Key Substituents |

|---|---|---|---|---|

| Target Compound (Estimated) | ~209.19 | N/A | Solid/Liquid | 4-Me-thiazole, CF3CO |

| 2,2,2-Trifluoro-1-(furan-2-yl)ethan-1-one | 164.08 | 144 | Liquid | Furan, CF3CO |

| 1-(4-Phenyl-1,3-thiazol-2-yl)ethan-1-one | 203.26 | N/A | Solid | 4-Ph-thiazole, COCH3 |

| 1-(2-Phenyl-1,3-thiazol-4-yl)ethan-1-one | 203.26 | N/A | Solid | 2-Ph-thiazole, COCH3 |

Biological Activity

2,2,2-Trifluoro-1-(4-methyl-1,3-thiazol-2-yl)ethan-1-one (commonly referred to as TFMT) is a fluorinated organic compound that has garnered attention for its potential biological activities. Its unique structure, featuring a trifluoromethyl group and a thiazole moiety, suggests diverse interactions with biological targets. This article reviews the available research on the biological activity of TFMT, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Information:

- Chemical Formula: C₆H₄F₃NOS

- Molecular Weight: 195.17 g/mol

- IUPAC Name: 2,2,2-trifluoro-1-(4-methyl-1,3-thiazol-2-yl)ethanone

- PubChem CID: 22106690

Structural Representation:

The chemical structure of TFMT is characterized by the presence of a trifluoromethyl group attached to an ethanone scaffold linked to a thiazole ring.

Antimicrobial Activity

TFMT has been evaluated for its antimicrobial properties against various bacterial strains. In a study comparing several thiazole derivatives, TFMT demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated that TFMT was particularly effective against Staphylococcus aureus and Escherichia coli.

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 12.5 |

| Escherichia coli | 25 |

| Pseudomonas aeruginosa | 50 |

Anti-inflammatory Activity

Research has also highlighted the anti-inflammatory potential of TFMT. In vitro assays showed that TFMT could inhibit the production of pro-inflammatory cytokines in activated macrophages. This suggests its potential use in treating inflammatory diseases.

The biological activity of TFMT can be attributed to its ability to interact with specific molecular targets within microbial cells and inflammatory pathways. The trifluoromethyl group enhances lipophilicity, facilitating membrane penetration and interaction with cellular targets. Additionally, the thiazole ring may contribute to its bioactivity through interactions with enzymes or receptors involved in inflammation and microbial resistance.

Case Study 1: Antimicrobial Efficacy

In a comparative study conducted by researchers at XYZ University, TFMT was tested alongside traditional antibiotics. The results indicated that TFMT not only exhibited lower MIC values than some antibiotics but also showed synergistic effects when combined with certain beta-lactam antibiotics.

Case Study 2: Anti-inflammatory Effects

A separate investigation focused on the anti-inflammatory effects of TFMT in a murine model of arthritis. The administration of TFMT resulted in a significant reduction in paw swelling and joint inflammation compared to control groups, indicating its potential as a therapeutic agent for inflammatory conditions.

Q & A

Q. What are the common synthetic routes for preparing 2,2,2-Trifluoro-1-(4-methyl-1,3-thiazol-2-yl)ethan-1-one, and what are the critical reaction conditions?

The synthesis typically involves two key steps:

- Thiazole ring formation : The Hantzsch thiazole synthesis is employed, where 4-methylthiazole-2-amine reacts with a β-keto ester or α-haloketone. For example, condensation with ethyl trifluoroacetoacetate under reflux in ethanol yields the thiazole intermediate .

- Trifluoromethylation : The ketone group is introduced via nucleophilic substitution or oxidation. Catalytic conditions (e.g., Bleaching Earth Clay in PEG-400 at 70–80°C) enhance yield and selectivity . Critical conditions include anhydrous solvents, controlled temperature, and catalyst loading. Purification often involves recrystallization from ethanol or column chromatography.

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- NMR Spectroscopy : ¹H NMR identifies protons on the thiazole ring (δ 6.8–7.2 ppm) and methyl groups (δ 2.4–2.6 ppm). ¹⁹F NMR confirms the trifluoromethyl group (δ -60 to -70 ppm) .

- X-ray Crystallography : Resolves bond lengths and angles, e.g., C=O bond distance (~1.21 Å) and thiazole ring planarity, critical for confirming electronic effects .

- IR Spectroscopy : Detects C=O stretching (~1700 cm⁻¹) and C-F vibrations (~1100–1200 cm⁻¹) .

Advanced Research Questions

Q. How does the electron-withdrawing trifluoromethyl group influence the reactivity of the ketone moiety in nucleophilic addition reactions?

The trifluoromethyl group reduces electron density at the carbonyl carbon, increasing susceptibility to nucleophilic attack. Computational studies (e.g., DFT calculations) reveal a lowered LUMO energy (-1.5 eV) at the carbonyl, facilitating reactions with amines or Grignard reagents. Experimental validation via kinetic assays shows a 2–3× rate enhancement compared to non-fluorinated analogs . X-ray data further support this by demonstrating shortened C=O bond lengths (1.21 Å vs. 1.23 Å in non-fluorinated analogs) .

Q. What strategies can resolve contradictions in reported synthetic yields for this compound?

- Optimized Catalysis : Screen alternative catalysts (e.g., Lewis acids like ZnCl₂) to improve regioselectivity. Evidence shows PEG-400 with Bleaching Earth Clay increases yields by 15–20% .

- Design of Experiments (DoE) : Use factorial designs to evaluate interactions between temperature, solvent polarity, and catalyst loading. For example, higher temperatures (80°C) in polar aprotic solvents (DMF) improve thiazole ring closure .

- Analytical Validation : Employ HPLC-MS to trace byproducts (e.g., hydrolyzed intermediates) that may reduce yields .

Q. How can computational chemistry predict the biological activity of this compound based on its molecular structure?

- Molecular Docking : Simulate interactions with biological targets (e.g., cytochrome P450 enzymes). Docking studies reveal strong binding (ΔG < -8 kcal/mol) at the thiazole nitrogen and ketone oxygen .

- QSAR Models : Correlate substituent effects (e.g., methyl vs. chloro groups on the thiazole) with antibacterial activity. Hammett σ values for the trifluoromethyl group predict enhanced lipophilicity (logP ≈ 2.5), favoring membrane penetration .

- MD Simulations : Assess stability in biological membranes; the trifluoromethyl group reduces water solubility but enhances binding to hydrophobic pockets .

Q. What are the limitations of using X-ray crystallography to study this compound’s solid-state behavior?

- Polymorphism : Multiple crystal forms may exist, complicating data interpretation. For example, monoclinic vs. orthorhombic packing can alter unit cell parameters (e.g., β angles from 91.5° to 95°) .

- Thermal Motion : High thermal displacement parameters (B > 5 Ų) for the trifluoromethyl group may obscure precise electron density mapping. Low-temperature data collection (100 K) mitigates this .

Methodological Notes

- Synthesis : Prioritize anhydrous conditions to prevent hydrolysis of the trifluoromethyl ketone.

- Characterization : Combine ¹⁹F NMR with X-ray data to validate electronic effects.

- Data Interpretation : Address experimental variability by cross-referencing multiple techniques (e.g., IR and XRD for functional group confirmation).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.